molecular formula C20H20N2O11P2 B169285 Fluorescein-diphosphat diammonium salt CAS No. 197777-66-5

Fluorescein-diphosphat diammonium salt

Cat. No.: B169285
CAS No.: 197777-66-5
M. Wt: 526.3 g/mol
InChI Key: RLVSMISHQDPIJA-UHFFFAOYSA-N
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Description

Fluorescein-diphosphat diammonium salt is a fluorogenic substrate widely used in biochemical assays. It is a colorless and nonfluorescent compound that, upon enzymatic hydrolysis, yields highly fluorescent products. This property makes it an invaluable tool in various scientific fields, particularly in detecting enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein-diphosphat diammonium salt is synthesized through the reaction between adipic acid dihydrazide and fluorescein isothiocyanate . The reaction conditions typically involve controlled temperatures and pH levels to ensure the successful formation of the compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis under stringent quality control measures. The compound is purified and isolated to achieve high purity levels, suitable for research and commercial applications.

Mechanism of Action

The mechanism of action of fluorescein-diphosphat diammonium salt involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein monophosphate and fluorescein. These products exhibit strong fluorescence, which can be measured to determine enzyme activity .

Properties

IUPAC Name

azane;(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O11P2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H2,22,23,24)(H2,25,26,27);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVSMISHQDPIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)(O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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